Nickel(II) Dibutyldithiocarbamate

説明

特性

IUPAC Name |

N,N-dibutylcarbamodithioate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWMHUJHHIQGP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2NiS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020927 | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Hawley] Flakes; [MSDSonline] | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.26 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green flakes | |

CAS No. |

13927-77-0 | |

| Record name | Bis(dibutyldithiocarbamato)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL DIBUTYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99D240X626 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 °C minimum | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Dibutyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) dibutyldithiocarbamate, [Ni(S₂CN(C₄H₉)₂)₂], is a coordination complex with significant applications ranging from an antioxidant in rubber manufacturing to a precursor for nickel sulfide (B99878) nanomaterials.[1][2][3] Its synthesis is robust, and its structure showcases a characteristic square planar geometry.[4][5][6] This document provides a comprehensive technical overview of the synthesis and detailed characterization of this complex, offering standardized experimental protocols, tabulated quantitative data, and visual workflows to support research and development activities.

Synthesis Pathway

The synthesis of this compound is a two-stage process. First, the dithiocarbamate (B8719985) ligand is formed in situ or as a stable salt, followed by complexation with a Nickel(II) salt.

Stage 1: Synthesis of Sodium Dibutyldithiocarbamate (Ligand)

The precursor ligand, sodium dibutyldithiocarbamate, is synthesized from dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521). This reaction is typically a one-pot synthesis where the nucleophilic amine attacks the electrophilic carbon of carbon disulfide in a basic medium.

Stage 2: Synthesis of this compound (Complexation)

The final complex is prepared via a salt metathesis reaction. An aqueous solution of the sodium dibutyldithiocarbamate ligand is reacted with an aqueous solution of a Nickel(II) salt, such as nickel(II) chloride, sulfate, or acetate.[1][2] The desired complex, being insoluble in water, precipitates out of the solution as a dark green solid.[1][7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of the title compound.

General Experimental Workflow

The overall process involves the synthesis of the ligand, complexation, and subsequent characterization to confirm the structure and purity of the final product.

Synthesis Protocol

Adapted from procedures for analogous dithiocarbamate complexes.[8]

-

Preparation of Sodium Dibutyldithiocarbamate:

-

In a three-necked flask equipped with a stirrer and dropping funnel, dissolve sodium hydroxide (0.1 mol) in 50 mL of water.

-

Add dibutylamine (0.1 mol). Cool the flask to 0-5 °C using an ice bath.

-

Slowly add carbon disulfide (0.1 mol) dropwise while stirring continuously to control the exothermic reaction.

-

After complete addition, continue stirring the mixture in the ice bath for 2-4 hours. The aqueous solution of sodium dibutyldithiocarbamate is used directly in the next step.

-

-

Preparation of this compound:

-

Prepare an aqueous solution of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.05 mol) in 100 mL of distilled water.

-

Slowly add the nickel(II) chloride solution to the freshly prepared sodium dibutyldithiocarbamate solution with vigorous stirring.

-

A dark green precipitate of this compound will form immediately.[1][9]

-

Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the solid product by suction filtration using a sintered-glass filter.[9][10]

-

Wash the precipitate thoroughly with distilled water to remove any unreacted salts and byproducts.

-

Dry the final product in a vacuum desiccator over anhydrous calcium chloride. A typical yield is around 70%.[9]

-

Characterization Protocols

-

FTIR Spectroscopy:

-

Record the infrared spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Scan in the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational bands for the C-N (thioureide) and C-S bonds.

-

-

UV-Vis Spectroscopy:

-

Dissolve a small, accurately weighed sample of the complex in a suitable solvent (e.g., chloroform (B151607) or DMSO).

-

Record the absorption spectrum over a range of 200-800 nm using a quartz cuvette.

-

Identify the λₘₐₓ values corresponding to the d-d transitions and charge transfer bands.

-

-

Thermal Analysis (TGA/DSC):

-

Place a small amount of the sample (5-10 mg) in an alumina (B75360) crucible.

-

Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[11]

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature to determine decomposition temperatures and the nature of the final residue.

-

-

Single-Crystal X-ray Diffraction:

-

Grow single crystals suitable for diffraction by slow evaporation of a solution of the complex in a solvent mixture like chloroform/hexanes or n-hexane.[9][12]

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data at a controlled temperature (e.g., 120 K or 293 K) using Mo Kα radiation.[12][13]

-

Solve and refine the crystal structure to determine bond lengths, bond angles, and the overall molecular geometry.

-

Data Presentation

The following tables summarize key quantitative data for this compound and closely related analogues.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₆N₂NiS₄ | [7] |

| Molecular Weight | 467.45 g/mol | [7] |

| Appearance | Dark green, fine powder or flakes | [1][7] |

| Melting Point | 86 °C | [7] |

| Solubility in Water | 8.93 x 10⁻³ mg/L (20 °C) | [1] |

| Geometry | Square Planar | [4][5][6] |

Table 2: Spectroscopic Data

| Technique | Wavenumber / Wavelength | Assignment | Reference(s) |

| FTIR | ~1435 - 1477 cm⁻¹ | ν(C-N) Thioureide bond | [14][15] |

| FTIR | ~996 - 1000 cm⁻¹ | ν(C-S) Symmetric stretch | [14][15] |

| UV-Vis | ~367, 412, 559, 670 nm | d-d transitions / Charge Transfer (Data from analogous Ni(II) DTC) | [14] |

Table 3: Thermal Analysis Data

| Parameter | Value | Conditions | Reference(s) |

| Decomposition Onset | ~250 - 300 °C | Inert Atmosphere (N₂) | [4] |

| Major Weight Loss | ~70% in the range 200-350 °C | Inert Atmosphere | [16] |

| Final Residue | Nickel Sulfide (e.g., NiS, Ni₃S₂) | Inert/Reducing Atmosphere | [4][9] |

Table 4: Crystallographic Data for Analogous Ni(II) Dithiocarbamate Complexes

Data presented for Bis(N-butyl-N-ethyldithiocarbamato)nickel(II) and Bis(dipentyldithiocarbamato)nickel(II) as representative structures.

| Parameter | [Ni(S₂CN(Et)(Bu))]₂ | [Ni(S₂CN(Pentyl)₂)₂] | Reference(s) |

| Crystal System | Monoclinic | Monoclinic | [12][13] |

| Space Group | P2₁/n | P12₁/n1 | [12][13] |

| a (Å) | 8.5641 | 10.402 | [12][13] |

| b (Å) | 8.6316 | 13.261 | [12][13] |

| c (Å) | 13.6047 | 10.701 | [12][13] |

| β (˚) | 94.753 | 114.79 | [12][13] |

| Ni-S1 Bond (Å) | 2.2032 | - | [5] |

| Ni-S2 Bond (Å) | 2.2034 | - | [5] |

| Coordination Geometry | Distorted Square Planar | Distorted Square Planar | [5][15] |

References

- 1. Department of Ecology | NICKEL DIBUTYLDITHIOCARBAMATE (CAS #13927-77-0) Greenscreen® For Safer Chemicals (Greenscreen®) Assessment [chemycal.com]

- 2. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nickel bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 7. Nickel dibutyldithiocarbamate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. benchchem.com [benchchem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Bis(N-butyl-N-ethyldithiocarbamato-κ2 S,S′)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of Nickel(II) bis(dibutyldithiocarbamate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and potential biological activities of Nickel(II) bis(dibutyldithiocarbamate), a coordination complex of significant interest. Due to the limited availability of specific crystallographic data for the title compound, this guide leverages data from its close structural analogue, Nickel(II) bis(N-butyl-N-ethyldithiocarbamate), to infer and present its structural characteristics.

Introduction

Nickel(II) bis(dibutyldithiocarbamate), with the chemical formula Ni[S₂CN(C₄H₉)₂]₂, belongs to the class of metal dithiocarbamate (B8719985) complexes. These compounds are characterized by the presence of a dithiocarbamate ligand, which acts as a bidentate chelating agent, binding to the metal center through its two sulfur atoms. The resulting complexes often exhibit a square planar geometry, a common coordination for Ni(II) ions with strong field ligands. These complexes and their analogues are explored for a variety of applications, including as fungicides, pesticides, and as precursors for the synthesis of metal sulfide (B99878) nanoparticles.[1] In the context of drug development, dithiocarbamate complexes are investigated for their potential antimicrobial and anticancer properties.[1]

Synthesis and Experimental Protocols

The synthesis of Nickel(II) bis(dibutyldithiocarbamate) follows a general and straightforward two-step procedure, involving the in-situ formation of the dithiocarbamate ligand followed by complexation with a Nickel(II) salt.

Ligand Synthesis: Sodium Dibutyldithiocarbamate

The precursor ligand, sodium dibutyldithiocarbamate, is synthesized from dibutylamine, carbon disulfide, and sodium hydroxide (B78521).

Methodology:

-

A solution of sodium hydroxide (e.g., 0.5 moles in water) is prepared in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Dibutylamine (0.5 moles) is added to the flask.

-

The flask is cooled in an ice-salt bath to maintain a low temperature.

-

Carbon disulfide (0.5 moles) is added dropwise from the dropping funnel while continuously and vigorously stirring the mixture. The addition should be slow to control the exothermic reaction.

-

After the complete addition of carbon disulfide, the mixture is stirred for an additional 2-4 hours to ensure the reaction goes to completion. The sodium dibutyldithiocarbamate precipitates from the solution.

Complexation: Nickel(II) bis(dibutyldithiocarbamate)

The final complex is formed by the reaction of a soluble Nickel(II) salt with the synthesized sodium dibutyldithiocarbamate ligand in an aqueous solution.[2]

Methodology:

-

An aqueous solution of a Nickel(II) salt, such as Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is prepared.

-

A separate aqueous solution of the synthesized sodium dibutyldithiocarbamate is prepared.

-

The Nickel(II) salt solution is slowly added to the sodium dibutyldithiocarbamate solution with continuous stirring.

-

A greenish precipitate of Nickel(II) bis(dibutyldithiocarbamate) forms immediately.

-

The mixture is stirred for a short period to ensure the completion of the reaction.

-

The precipitate is collected by suction filtration and washed several times with distilled water to remove any soluble by-products.

-

The final product is dried in a desiccator over a suitable drying agent. For higher purity, the complex can be recrystallized from an appropriate organic solvent.

Experimental Workflow:

Caption: A schematic representation of the two-stage synthesis of Nickel(II) bis(dibutyldithiocarbamate).

Crystal Structure and Quantitative Data

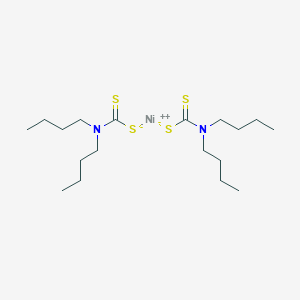

Molecular Structure Diagram:

Caption: A simplified 2D representation of the square planar coordination of Nickel(II) with two dibutyldithiocarbamate ligands.

Crystallographic Data (Analogue: Nickel(II) bis(N-butyl-N-ethyldithiocarbamato))[3]

| Parameter | Value |

| Chemical Formula | C₁₄H₂₈N₂NiS₄ |

| Molecular Weight | 411.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 8.5641(9) Å |

| b | 8.6316(9) Å |

| c | 13.6047(14) Å |

| α | 90° |

| β | 94.753(2)° |

| γ | 90° |

| Volume | 1002.23(18) ų |

| Z | 2 |

Selected Bond Lengths and Angles (Analogue Data)[3]

| Bond | Length (Å) | Angle | Degree (°) |

| Ni-S1 | 2.205(1) | S1-Ni-S2 | 79.2(1) |

| Ni-S2 | 2.215(1) | S1-Ni-S2' | 100.8(1) |

| S1-C1 | 1.715(3) | C1-S1-Ni | 86.5(1) |

| S2-C1 | 1.710(3) | C1-S2-Ni | 86.3(1) |

| C1-N1 | 1.325(4) | S1-C1-S2 | 111.9(2) |

| N1-C2 | 1.485(4) | S1-C1-N1 | 124.0(2) |

| N1-C4 | 1.489(4) | S2-C1-N1 | 124.1(2) |

Note: The crystallographic data presented is for the analogue Nickel(II) bis(N-butyl-N-ethyldithiocarbamato) and is expected to be very similar for Nickel(II) bis(dibutyldithiocarbamate).

Biological Activity and Potential Applications in Drug Development

Nickel(II) dithiocarbamate complexes have demonstrated a range of biological activities, with antimicrobial properties being the most prominently studied.[1] Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activity of nickel(II) dithiocarbamate complexes.[1] The lipophilic nature of the complex, enhanced by the alkyl chains of the dithiocarbamate ligand, is thought to facilitate its transport across the microbial cell membrane. Once inside the cell, the complex can interfere with various metabolic pathways.

Proposed Mechanism of Antimicrobial Action:

Caption: A logical flow diagram illustrating the proposed antimicrobial mechanism of action for Nickel(II) dithiocarbamate complexes.

The key steps in the proposed mechanism include:

-

Membrane Permeation: The lipophilic nature of the complex allows it to cross the microbial cell membrane.

-

Intracellular Accumulation: The complex accumulates inside the microbial cell.

-

Target Interaction: The complex can interact with various intracellular targets, including:

-

Enzymes: The nickel ion or the dithiocarbamate ligand can bind to the active sites of essential enzymes, inhibiting their function.

-

Redox Cycling: The complex may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components.

-

Metabolic Pathways: The complex can interfere with vital metabolic pathways, disrupting cellular function.

-

-

Cell Death: The cumulative effect of these interactions leads to the inhibition of microbial growth and ultimately cell death.

Conclusion

Nickel(II) bis(dibutyldithiocarbamate) is a readily synthesized coordination complex with a predicted square planar geometry. While specific crystallographic data remains to be fully elucidated and published, analysis of its close analogues provides a robust model for its structural and chemical properties. The demonstrated antimicrobial activities of related nickel dithiocarbamate complexes highlight the potential of this class of compounds in the development of new therapeutic agents. Further research is warranted to isolate and characterize the crystal structure of Nickel(II) bis(dibutyldithiocarbamate) definitively and to fully explore its biological activity profile and mechanisms of action. Such studies will be crucial for assessing its potential in drug development and other applications.

References

Thermal Decomposition of Nickel(II) Dibutyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition analysis of Nickel(II) Dibutyldithiocarbamate, [Ni(S₂CN(C₄H₉)₂)₂]. The information compiled herein is intended to support research and development activities where the thermal stability and degradation profile of this and related metallo-organic compounds are of interest.

Introduction

This compound belongs to the class of metal dithiocarbamate (B8719985) complexes, which have diverse applications, including as vulcanization accelerators in the rubber industry, fungicides, and as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. The thermal behavior of these complexes is a critical parameter that dictates their processing, application, and decomposition pathways, ultimately influencing the properties of the resulting materials. Understanding the thermal decomposition of this compound is essential for its controlled pyrolysis to produce nickel sulfide materials and for assessing its stability in various applications.

Experimental Protocols

The primary techniques for analyzing the thermal decomposition of this compound are thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of the compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass loss vs. temperature).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound, such as melting and decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

-

Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic events are recorded as peaks on the DSC thermogram.

Data Presentation

Table 1: Summary of TGA/DTG Data for the Thermal Decomposition of a Representative Nickel(II) Dialkyldithiocarbamate

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) |

| Stage I | 250 - 400 | ~350 | ~70-75 |

| Stage II | 400 - 600 | ~480 | ~5-10 |

| Final Residue | > 600 | - | ~20-25 (as NiS) |

Note: The temperature ranges and mass loss percentages are approximate and can vary depending on the specific experimental conditions and the alkyl substituent on the dithiocarbamate ligand.

Table 2: Summary of DSC Data for a Representative Nickel(II) Dialkyldithiocarbamate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Melting | ~85 | ~89 | Endothermic |

| Decomposition | ~250 | ~350 | Exothermic |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Decomposition Pathway

Based on the literature for analogous nickel(II) dithiocarbamates, a plausible thermal decomposition pathway for this compound is proposed below. The decomposition is expected to proceed in a multi-step process, leading to the formation of nickel sulfide as the final solid residue.

Caption: Proposed thermal decomposition pathway.

Discussion of Decomposition Mechanism

The thermal decomposition of this compound in an inert atmosphere is a complex process involving the breaking of Ni-S and C-N bonds. The decomposition is generally understood to proceed through the following key stages:

-

Initial Decomposition: Upon heating, the complex undergoes an initial decomposition step, which is typically the most significant in terms of mass loss. This stage involves the dissociation of one of the dibutyldithiocarbamate ligands. The ligand itself can fragment into volatile organic species. A likely volatile product is butyl isothiocyanate (C₄H₉NCS), formed through a Chugaev-type elimination reaction, along with other sulfur-containing organic molecules.

-

Formation of Intermediates: The initial decomposition results in the formation of intermediate nickel-sulfur species. These intermediates are generally unstable and readily decompose further upon continued heating.

-

Final Residue Formation: At higher temperatures, the intermediate species collapse to form the final, thermally stable residue, which is typically nickel sulfide (NiS).[1] The formation of NiS is consistent with studies on other nickel(II) dialkyldithiocarbamate complexes.[1] The overall process involves the stripping of the organic components of the ligands, leaving behind the metal sulfide.

The exact nature of the volatile decomposition products can be further elucidated by coupling the thermogravimetric analyzer to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Conclusion

The thermal decomposition of this compound is a multi-stage process that ultimately yields nickel sulfide as the solid residue under inert conditions. The primary decomposition occurs in the temperature range of 250-400 °C, with further decomposition of intermediates at higher temperatures. The provided experimental protocols offer a standardized approach for the thermal analysis of this compound. The proposed decomposition pathway, while based on analogous systems, provides a logical framework for understanding the degradation mechanism. For researchers and professionals in drug development and materials science, a thorough understanding of this thermal behavior is crucial for applications involving thermal processing or requiring defined thermal stability. Further investigation using evolved gas analysis techniques is recommended for a more detailed elucidation of the decomposition byproducts.

References

Molecular formula and weight of Nickel(II) Dibutyldithiocarbamate

An In-depth Technical Guide on Nickel(II) Dibutyldithiocarbamate

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides the core molecular information for this compound.

This compound, a coordination compound, possesses a well-defined molecular structure and weight, which are critical for stoichiometric calculations in experimental research and development.

The empirical and molecular formula for this compound is C₁₈H₃₆N₂NiS₄.[1][2][3][4][5][6] This formula indicates a composition of 18 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, 1 nickel atom, and 4 sulfur atoms.

The molecular weight of this compound is a key parameter for quantitative analysis. Different sources report slight variations in the molecular weight, which can be attributed to differences in calculation methods and isotopic composition. The reported values are generally in close agreement.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆N₂NiS₄ | [1][2][3][4][5][6] |

| Molecular Weight | 467.43 g/mol | [1][5][7][8][9] |

| 467.445 g/mol | [4][5] | |

| 467.45 g/mol | [3][5][10] | |

| 467.5 g/mol | [2][6][11] |

Synonyms: This compound is also known by several other names, including Dibutyldithiocarbamic acid nickel(II) salt and Nickel bis(dibutyldithiocarbamate).[1][2] Its CAS Registry Number is 13927-77-0.[1][5][7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Antioxidant NBC|Cas 13927-77-0|Nickel dibutyl dithiocarbamate|Rubber Antioxidant|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 5. CAS 13927-77-0: Bis(dibutyldithiocarbamato)nickel [cymitquimica.com]

- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 7. labproinc.com [labproinc.com]

- 8. This compound CAS No. 13927-77-0 | Tintoll [uvabsorber.com]

- 9. calpaclab.com [calpaclab.com]

- 10. sfdchem.com [sfdchem.com]

- 11. Nickel(2+) bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 4523766 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nickel Dibutyldithiocarbamate (CAS 13927-77-0): Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel dibutyldithiocarbamate (CAS 13927-77-0), also known as Nickel(II) bis(dibutyldithiocarbamate), is an organonickel compound that has traditionally been utilized in the rubber and polymer industries as an antioxidant and stabilizer.[1][2] More recently, the broader class of dithiocarbamates and their metal complexes have garnered significant interest in the biomedical field for their diverse biological activities. This guide provides a comprehensive technical overview of Nickel dibutyldithiocarbamate, focusing on its chemical and physical properties, detailed synthesis protocols, and its emerging applications in biological research, particularly its antioxidant, antimicrobial, and cytotoxic activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences who are interested in the potential therapeutic applications of this class of compounds.

Chemical and Physical Properties

Nickel dibutyldithiocarbamate is a dark green, crystalline solid.[3] It is generally soluble in organic solvents such as chloroform, benzene, and acetone, but insoluble in water.[3] The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 13927-77-0 | [3] |

| Molecular Formula | C₁₈H₃₆N₂NiS₄ | [3] |

| Molecular Weight | 467.43 g/mol | [3] |

| Appearance | Dark green flakes or powder | [1][3] |

| Melting Point | 86-89 °C | [3][4] |

| Boiling Point | ~450.8 °C (estimated) | [4] |

| Density | 1.26 g/cm³ | [3] |

| Solubility | Soluble in chloroform, benzene, carbon disulfide; sparingly soluble in acetone, ethanol; insoluble in water. | [3] |

| IUPAC Name | Nickel(II) bis(dibutyldithiocarbamate) | [5] |

| Synonyms | Antioxidant NBC, Perkacit NDBC, Vanox NBC | [2][6] |

Synthesis of Nickel Dibutyldithiocarbamate

The synthesis of Nickel dibutyldithiocarbamate is a two-step process that involves the formation of the dithiocarbamate (B8719985) ligand followed by complexation with a nickel(II) salt.[1] The overall workflow is depicted in the diagram below.

References

- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Necroptosis in Cancer Stem Cells using a Nickel(II)-Dithiocarbamate Phenanthroline Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

Solubility Profile of Nickel(II) Dibutyldithiocarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of Nickel(II) Dibutyldithiocarbamate

This compound, a green crystalline solid, exhibits a range of solubilities in various organic solvents. This lipophilic complex is generally soluble in non-polar and some polar aprotic organic solvents, while its solubility in polar protic solvents and water is limited. A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility Description |

| Halogenated | Chloroform | Soluble, Very Soluble[1][2] |

| Aromatic | Benzene | Soluble, Very Soluble[1][2] |

| Toluene | Very Soluble[1] | |

| Sulfur-containing | Carbon Disulfide | Soluble[2] |

| Ketones | Acetone | Soluble, Very Soluble[1][2] |

| Alcohols | Methanol | Slightly Soluble[1] |

| Ethanol | Slightly Soluble[2] | |

| Aqueous | Water | Practically Insoluble[2] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the isothermal saturation method followed by gravimetric analysis is a reliable and straightforward technique. This method involves preparing a saturated solution of the compound at a constant temperature and then determining the mass of the dissolved solid in a known quantity of the solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

To further separate any suspended particles, centrifuge the vial at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial. This can be achieved by gentle heating in an oven at a temperature below the decomposition point of the compound or by using a vacuum desiccator.

-

Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Analysis

The solubility can be calculated using the following formulas:

-

Mass of dissolved solid (m_solute): m_solute = (mass of vial + solid residue) - (mass of empty vial)

-

Mass of solvent (m_solvent): m_solvent = (mass of vial + solution) - (mass of vial + solid residue)

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps of the isothermal saturation method for determining the solubility of this compound.

Caption: A flowchart of the isothermal saturation method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively reported, its qualitative solubility profile indicates a preference for non-polar and some polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers working on the synthesis, formulation, and application of this versatile coordination complex.

References

Quantum Chemical Calculations for Dithiocarbamate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a versatile class of sulfur- and nitrogen-containing ligands renowned for their ability to form stable complexes with a wide array of metal ions.[1] These complexes have garnered significant interest across various scientific disciplines, from materials science to agriculture.[2] In the realm of drug development, dithiocarbamate (B8719985) complexes have emerged as promising candidates for a range of therapeutic applications, including anticancer, antifungal, antibacterial, and anti-inflammatory agents.[3][4][5] The biological activity of these complexes is intimately linked to their molecular and electronic structures.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate relationship between the structure and function of dithiocarbamate complexes.[6] These computational methods allow for the precise determination of geometric parameters, vibrational frequencies, and electronic properties, providing insights that are often challenging to obtain through experimental techniques alone.[7][8] This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of dithiocarbamate complexes, with a focus on methodologies relevant to drug development professionals.

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. This approach is computationally less expensive than traditional ab initio methods, making it suitable for studying large and complex molecules like dithiocarbamate complexes.

A typical DFT calculation involves the selection of an exchange-correlation functional and a basis set.[6][9] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for transition metal complexes.[6] The choice of basis set is also critical; for complexes containing heavy atoms, basis sets like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) are commonly employed.[8]

Experimental Protocols

The synthesis and characterization of dithiocarbamate complexes are prerequisites for any computational study. The following are generalized protocols for key experimental procedures.

Protocol 1: Synthesis of Sodium Dithiocarbamate Salt[6][11]

-

Preparation: Dissolve the desired primary or secondary amine (1 equivalent) and sodium hydroxide (B78521) (1 equivalent) in a suitable solvent, such as ethanol (B145695) or water, in a flask placed in an ice bath (0-4 °C).

-

Reaction: Slowly add carbon disulfide (CS₂) (1 equivalent) dropwise to the cooled solution with constant stirring. This reaction is often exothermic.

-

Precipitation: Continue stirring the reaction mixture for 30 minutes to 2 hours. The sodium dithiocarbamate salt will typically precipitate as a solid.

-

Isolation: Collect the precipitate by filtration and wash it with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator.

Protocol 2: Synthesis of Metal Dithiocarbamate Complex[2][12]

-

Ligand Solution: Dissolve the synthesized sodium or potassium dithiocarbamate salt (2 equivalents) in water or ethanol.

-

Metal Salt Solution: In a separate flask, dissolve the desired transition metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1 equivalent) in water or ethanol.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate of the metal dithiocarbamate complex should form immediately.

-

Digestion: Stir the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

-

Isolation: Collect the precipitated complex by filtration.

-

Purification: Wash the complex thoroughly with water and then with a suitable organic solvent (e.g., methanol) to remove impurities.

-

Drying: Dry the final product in a desiccator over a drying agent like anhydrous calcium chloride.

Characterization Techniques

The synthesized complexes are typically characterized by a suite of analytical techniques to confirm their identity and purity before proceeding with computational studies. These include:

-

Elemental Analysis (C, H, N, S)

-

Spectroscopic Methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

UV-Visible Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

-

Molar Conductivity Measurements

-

Magnetic Susceptibility Measurements

-

Thermogravimetric Analysis (TGA)

-

Single-Crystal X-ray Diffraction (for definitive structural elucidation)

Computational Protocol for DFT Calculations

The following outlines a general workflow for performing DFT calculations on dithiocarbamate complexes using a program like Gaussian.[9]

-

Structure Input: Create an input file containing the initial atomic coordinates of the dithiocarbamate complex. These can be obtained from experimental X-ray crystal structures or built using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the complex. This is a crucial step to ensure that the calculated properties correspond to a stable conformation.[6]

-

Frequency Calculation: Following a successful optimization, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide theoretical vibrational frequencies that can be compared with experimental IR spectra.

-

Selection of Functional and Basis Set: Choose an appropriate exchange-correlation functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for lighter atoms and LANL2DZ for the metal center).[6][9]

-

Analysis of Results: Analyze the output file to extract key information, including:

-

Optimized molecular geometry (bond lengths and angles).

-

Vibrational frequencies and IR intensities.

-

Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distributions.

-

Mulliken or Natural Bond Orbital (NBO) population analysis to understand charge distribution.

-

Data Presentation: A Comparative Summary

Quantum chemical calculations provide a wealth of quantitative data that can be systematically compared with experimental findings.

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for Dithiocarbamate Complexes

| Complex | Bond | Experimental (Å) | Calculated (Å) | Reference |

| [Ni(S₂CN(C₂H₅)₂)₂] | Ni-S | 2.205 | 2.213 | [10] |

| C-N | 1.330 | 1.345 | [10] | |

| C-S | 1.715 | 1.721 | [10] | |

| [Cu(S₂CN(C₂H₅)₂)₂] | Cu-S | 2.318 | 2.325 | [10] |

| C-N | 1.332 | 1.348 | [10] | |

| C-S | 1.720 | 1.726 | [10] | |

| [Zn(S₂CN(CH₂)₄)₂] | Zn-S | 2.355 | 2.362 | [11] |

| C-N | 1.338 | 1.351 | [11] | |

| C-S | 1.725 | 1.730 | [11] |

Table 2: Comparison of Selected Experimental and Calculated Bond Angles (°) for Dithiocarbamate Complexes

| Complex | Angle | Experimental (°) | Calculated (°) | Reference |

| [Ni(S₂CN(C₂H₅)₂)₂] | S-Ni-S (chelate) | 79.2 | 78.9 | [10] |

| S-C-S | 110.5 | 110.2 | [10] | |

| [Cu(S₂CN(C₂H₅)₂)₂] | S-Cu-S (chelate) | 76.5 | 76.1 | [10] |

| S-C-S | 113.2 | 112.8 | [10] | |

| [Zn(S₂CN(CH₂)₄)₂] | S-Zn-S (chelate) | 76.4 | 76.0 | [11] |

| S-C-S | 115.8 | 115.4 | [11] |

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Dithiocarbamate Complexes

| Complex | Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Reference |

| Generic M(DTC)₂ | ν(C-N) | ~1450-1550 | ~1440-1560 | [12][13] |

| ν(C-S) | ~950-1050 | ~940-1060 | [12][14] | |

| ν(M-S) | ~300-400 | ~290-410 | [15][16] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for the synthesis, characterization, and evaluation of dithiocarbamate complexes.

Computational Workflow

Caption: A typical workflow for DFT calculations on dithiocarbamate complexes.

Inhibition of NF-κB Signaling Pathway by Dithiocarbamates

Caption: Dithiocarbamates inhibit the NF-κB signaling pathway by preventing the degradation of IκBα.[7][17][18]

Mechanism of Action of Disulfiram

Caption: Disulfiram exerts its therapeutic effect by inhibiting acetaldehyde dehydrogenase, leading to the accumulation of acetaldehyde.[19][20]

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and versatile framework for investigating the structure-property relationships of dithiocarbamate complexes. By combining computational modeling with experimental synthesis and characterization, researchers can gain deep insights into the factors governing the biological activity of these compounds. This integrated approach is invaluable for the rational design and development of novel dithiocarbamate-based therapeutic agents. The methodologies and workflows presented in this guide provide a solid foundation for scientists and drug development professionals seeking to leverage the power of computational chemistry in their research endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. baselius.ac.in [baselius.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Disulfiram Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine Dithiocarbamate (PDTC) Inhibits DON-Induced Mitochondrial Dysfunction and Apoptosis via the NF-κB/iNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacylibrary.com [pharmacylibrary.com]

- 20. researchgate.net [researchgate.net]

The Electrochemical Landscape of Nickel(II) Dithiocarbamate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate electrochemical behavior of Nickel(II) dithiocarbamate (B8719985) complexes. These compounds exhibit a rich and complex redox chemistry, making them compelling candidates for applications ranging from redox flow batteries to catalysis and potentially, drug development. This document provides a comprehensive overview of their electrochemical properties, detailed experimental protocols for their study, and visual representations of their reaction mechanisms.

Core Electrochemical Behavior

Nickel(II) dithiocarbamate complexes, often abbreviated as [Ni(dtc)₂], are predominantly square planar molecules. Their electrochemical behavior is characterized by a series of electron transfer reactions involving the nickel center and, in some cases, the dithiocarbamate ligand itself. The most notable feature is their ability to undergo multi-electron redox cycles, which are often coupled with structural changes.

A key characteristic of these complexes is the two-electron oxidation from Ni(II) to Ni(IV), while the reduction from Ni(IV) back to Ni(II) proceeds through two distinct one-electron steps, involving a Ni(III) intermediate.[1][2] This unique redox cycle is attributed to the structural transformation from a four-coordinate square planar [Ni(II)(dtc)₂] to a six-coordinate octahedral [Ni(IV)(dtc)₃]⁺ species.[1][2] The third dithiocarbamate ligand in the Ni(IV) state is sourced from another [Ni(II)(dtc)₂] molecule in solution.

The electrochemical pathways of these complexes can be finely tuned by the addition of ancillary ligands, such as pyridine (B92270) derivatives, or Lewis acids like Zn(II).[1][2] These additives can influence the coordination environment of the nickel center, thereby altering the redox potentials and the kinetics of the electron transfer processes. For instance, the addition of Zn(II) has been shown to facilitate a direct two-electron reduction from [Ni(IV)(dtc)₃]⁺ to [Ni(II)(dtc)₂], bypassing the Ni(III) intermediate and improving the reversibility of the system.[1][2]

Quantitative Electrochemical Data

The following tables summarize key quantitative data on the electrochemical behavior of various Nickel(II) dithiocarbamate complexes, compiled from the literature. These values are typically reported versus a reference electrode, and the specific experimental conditions should be consulted for precise comparisons.

Table 1: Redox Potentials of Selected Nickel(II) Dithiocarbamate Complexes

| Complex | Redox Couple | Potential (V) vs. Ref. | Solvent | Supporting Electrolyte | Reference |

| Bis(N,N-diethyldithiocarbamato)nickel(II) | Ni(II)/Ni(I) | -0.8416 | Dichloromethane | Tetrabutylammonium (B224687) fluoroborate | [3] |

| [Ni(prodtc)₂] | Ni(II)/Ni(I) | ~ -1.3 | Not Specified | Not Specified | [4] |

| Bis(N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato-S,S′)nickel(II) | Ni(II)/Ni(I) | -0.8416 | Dichloromethane | Tetrabutylammonium fluoroborate | [3] |

Note: "prodtc" refers to the dithiocarbamate derivative of L-proline.

Experimental Protocols

The investigation of the electrochemical behavior of Nickel(II) dithiocarbamate complexes predominantly employs cyclic voltammetry (CV). This powerful technique allows for the characterization of redox potentials, the number of electrons transferred, and the kinetics of the electron transfer reactions.

Cyclic Voltammetry (CV) Protocol

A standard experimental setup and procedure for the cyclic voltammetric analysis of Nickel(II) dithiocarbamate complexes are as follows:

-

Electrochemical Cell: A three-electrode configuration is typically used, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode is commonly employed.[3][5]

-

Reference Electrode: A silver/silver ion (Ag/Ag⁺) or saturated calomel (B162337) electrode (SCE) is used as the reference.[5]

-

Counter Electrode (Auxiliary Electrode): A platinum wire serves as the counter electrode.[3][5]

-

-

Electrolyte Solution: The Nickel(II) dithiocarbamate complex is dissolved in a non-aqueous solvent, such as acetonitrile (B52724) or dichloromethane.[3][5] A supporting electrolyte, typically a tetra-n-butylammonium salt like tetra-n-butylammonium tetrafluoroborate (B81430) ((n-Bu)₄NBF₄) or tetrabutylammonium fluoroborate, is added to the solution to ensure sufficient conductivity.[3][5] The concentration of the supporting electrolyte is usually in the range of 0.01 M.[3]

-

Procedure:

-

The electrolyte solution is purged with an inert gas, such as nitrogen, to remove dissolved oxygen, which can interfere with the electrochemical measurements.[4]

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

-

The resulting current is measured as a function of the applied potential.

-

The scan rate (V/s) can be varied to investigate the kinetics of the electron transfer processes.[5]

-

The resulting cyclic voltammogram provides valuable information about the redox processes. The peak potentials can be used to determine the formal redox potential of the complex, and the peak separation can indicate the reversibility of the electrochemical reaction. The peak current is proportional to the concentration of the analyte and can be used for quantitative analysis.

Signaling Pathways and Mechanistic Diagrams

The electrochemical reactions of Nickel(II) dithiocarbamate complexes involve intricate mechanistic pathways. The following diagrams, generated using the DOT language, illustrate these key processes.

Caption: Electrochemical oxidation pathway of [Ni(II)(dtc)₂] to [Ni(IV)(dtc)₃]⁺.

This diagram illustrates the ECE (Electrochemical-Chemical-Electrochemical) mechanism proposed for the two-electron oxidation of [Ni(II)(dtc)₂].[6] The initial one-electron oxidation (E) forms a Ni(III) intermediate. This is followed by a chemical step (C) involving the addition of a dithiocarbamate ligand from another [Ni(II)(dtc)₂] molecule, leading to a change in the coordination number. The final step is another one-electron oxidation (E) to yield the stable six-coordinate [Ni(IV)(dtc)₃]⁺ complex.

Caption: Stepwise electrochemical reduction of [Ni(IV)(dtc)₃]⁺.

The reduction of the [Ni(IV)(dtc)₃]⁺ complex occurs in two distinct one-electron steps, as depicted in this diagram.[1][2] The first reduction yields a Ni(III) species, which is then further reduced to the starting Ni(II) complex, with the concomitant release of a dithiocarbamate ligand.

Caption: Influence of pyridine on the oxidation of [Ni(II)(dtc)₂].

The presence of pyridine as an ancillary ligand significantly alters the oxidation pathway.[1][6] The initially formed [Ni(III)(dtc)₂]⁺ intermediate can be trapped by pyridine to form five- and six-coordinate Ni(III) adducts. These adducts are relatively stable but can subsequently decay to the final [Ni(IV)(dtc)₃]⁺ product.[1][6]

Synthesis and Characterization

The synthesis of Nickel(II) dithiocarbamate complexes is generally straightforward. A common method involves the reaction of a secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt, which is then reacted with a Nickel(II) salt, such as nickel(II) chloride.

These complexes are typically characterized using a variety of spectroscopic and analytical techniques, including:

-

Infrared (IR) Spectroscopy: To confirm the coordination of the dithiocarbamate ligand to the nickel center.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.[8][9]

-

Single Crystal X-ray Diffraction: To determine the solid-state structure of the complex with high precision.[9]

Implications for Drug Development and Other Applications

The rich electrochemical behavior of Nickel(II) dithiocarbamate complexes makes them interesting for various applications. Their ability to undergo reversible redox reactions is particularly relevant for the development of redox flow batteries for energy storage.[1][2] In the context of drug development, the redox properties of these complexes could be exploited for the design of pro-drugs that are activated under specific redox conditions found in diseased tissues. Furthermore, dithiocarbamates and their metal complexes have been investigated for their potential as anticancer agents and for their ability to interact with biological systems. The electrochemical behavior is a critical factor in understanding their mechanism of action and potential therapeutic applications. Their use as pre-catalysts for important reactions like the oxygen evolution reaction further highlights their versatility.[9]

This guide provides a foundational understanding of the electrochemical behavior of Nickel(II) dithiocarbamate complexes. Further research into the modulation of their redox properties through ligand design and the exploration of their reactivity in various chemical and biological systems will undoubtedly uncover new and exciting applications for this versatile class of compounds.

References

- 1. Mechanistic Study of the Multi-Electron Redox Cycle of Nickel Dithiocarbamate and Dithiolate Complexes for Redox Flow Battery Applications [etd.auburn.edu]

- 2. Mechanistic Study of the Multi-Electron Redox Cycle of Nickel Dithiocarbamate and Dithiolate Complexes for Redox Flow Battery Applications - ProQuest [proquest.com]

- 3. modern-journals.com [modern-journals.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Homoleptic Ni(ii) dithiocarbamate complexes as pre-catalysts for the electrocatalytic oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Unraveling the Magnetic Landscape of Square Planar Ni(II) Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the magnetic properties of square planar Nickel(II) complexes, a topic of pivotal interest in coordination chemistry, materials science, and pharmacology. The unique electronic configuration of these d⁸ metal complexes gives rise to distinct and often predictable magnetic behaviors, which are crucial for their application and characterization. This document provides a comprehensive overview of the theoretical underpinnings, detailed experimental methodologies for magnetic characterization, and a summary of key quantitative data.

Theoretical Foundation: The Predominance of Diamagnetism

Nickel(II) is a d⁸ transition metal ion. In a square planar ligand field, the d-orbitals split into four distinct energy levels. The ordering of these orbitals is paramount to understanding the magnetic properties of the complex. The highest energy orbital is the d(x²-y²), which points directly towards the four ligands in the xy-plane. The d(xy) orbital also lies in the plane of the complex but is situated between the ligands. The d(z²) orbital is significantly lower in energy, followed by the degenerate d(xz) and d(yz) orbitals.[1]

This specific d-orbital splitting pattern is a direct consequence of the strong field ligands that typically enforce a square planar geometry. The substantial energy gap between the occupied d-orbitals and the unoccupied d(x²-y²) orbital is the determining factor for the magnetic behavior.[1]

In the vast majority of instances, square planar Ni(II) complexes are diamagnetic , meaning they are repelled by a magnetic field. This behavior stems from the d⁸ electronic configuration within this strong ligand field. The eight d-electrons of the Ni(II) ion fill the four lowest energy d-orbitals (d(xz), d(yz), d(z²), and d(xy)), leading to a spin-paired configuration with no unpaired electrons.[1][2] The large energy gap to the d(x²-y²) orbital prevents the promotion of electrons to this higher energy level, thus locking the complex in a low-spin, diamagnetic state. A classic example of a diamagnetic square planar Ni(II) complex is the tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻.[1]

Caption: D-orbital splitting in a square planar Ni(II) complex.

Exceptions to the Rule: The Emergence of Paramagnetism

While diamagnetism is the norm, a number of square planar Ni(II) complexes exhibit paramagnetism , where they are attracted by a magnetic field. This anomalous behavior provides valuable insights into the subtle interplay of electronic and steric effects within the coordination sphere. The general rule that tetrahedral Ni(II) complexes are paramagnetic and square planar complexes are diamagnetic is broken in certain cases.[3][4]

The origins of paramagnetism in these planar complexes can be attributed to several factors:

-

Ligand Field Strength: If the ligands do not create a sufficiently large energy gap between the d(xy) and d(x²-y²) orbitals, thermal energy can be sufficient to promote an electron to the higher orbital, resulting in two unpaired electrons and a paramagnetic state.

-

Steric Hindrance: Bulky ligands can cause distortions from a perfect square planar geometry, which can alter the d-orbital energy levels and favor a high-spin state.

-

Spin-State Equilibria: In some complexes, there can be a thermal equilibrium between the diamagnetic (low-spin) and paramagnetic (high-spin) states. The magnetic moment of such complexes will be temperature-dependent.

-

Ligand-Based Radicals: In some cases, the paramagnetism arises not from the Ni(II) center itself, but from the presence of radical ligands. The overall magnetic property of the complex then depends on the magnetic coupling between the metal ion and the ligand radicals.[5][6]

Quantitative Data on Magnetic Properties

The magnetic properties of a compound are quantified by its magnetic susceptibility, which is used to calculate the effective magnetic moment (μ_eff). For a d⁸ ion like Ni(II), a diamagnetic complex will have a μ_eff of 0 Bohr Magnetons (B.M.), while a paramagnetic complex with two unpaired electrons is expected to have a spin-only magnetic moment of 2.83 B.M.[2] Observed magnetic moments for paramagnetic Ni(II) complexes can deviate from this value due to orbital contributions.

| Complex | Geometry | Magnetic Moment (μ_eff) in B.M. | Magnetic Behavior |

| [Ni(CN)₄]²⁻ | Square Planar | 0 | Diamagnetic |

| Bis(N-methylsalicylaldiminato)nickel(II) | Square Planar | 0 | Diamagnetic |

| [Ni(dmg)₂] (dmg = dimethylglyoximato) | Square Planar | 0 | Diamagnetic |

| Ni[P(tBu)₂(O)NR]₂ (R = alkyl) | Planar | Temperature-dependent | Paramagnetic |

| [Ni(L¹˙)₂] (L¹˙ = π-radical ligand) | Square Planar | Diamagnetic (antiferromagnetic coupling) | Diamagnetic |

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic properties of a compound relies on the precise measurement of its magnetic susceptibility. Several experimental techniques are commonly employed for this purpose.

Gouy Method

The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.[1]

Methodology:

-

Sample Preparation: The sample is finely ground and packed uniformly into a long, cylindrical Gouy tube.

-

Initial Measurement: The tube is suspended from a balance, and its mass is measured in the absence of a magnetic field.

-

Magnetic Field Application: A strong magnet is positioned so that the bottom of the sample tube is in the region of the maximum field strength, while the top is in a region of near-zero field.

-

Final Measurement: The mass of the sample is measured again in the presence of the magnetic field.

-

Calculation: A paramagnetic sample will be drawn into the magnetic field, resulting in an apparent increase in mass, while a diamagnetic sample will be repelled, leading to an apparent decrease in mass.[1] The change in mass is used to calculate the magnetic susceptibility.

Evans Balance Method

The Evans balance is a more modern and convenient instrument for measuring magnetic susceptibility.[7][8]

Methodology:

-

Sample Preparation: A known mass of the sample is placed in a sample tube.

-

Measurement Principle: The Evans balance measures the force exerted on a permanent magnet by the sample, rather than the force on the sample by an electromagnet. The instrument measures the change in current required to restore the balance to its initial position after the sample is introduced.[7][8]

-

Data Acquisition: The digital readout provides a value that is proportional to the magnetic susceptibility of the sample.

-

Calibration: The instrument is calibrated using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is the most sensitive method for measuring magnetic properties, particularly for weakly magnetic samples and for studying temperature-dependent magnetic behavior.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a gelatin capsule or other suitable sample holder.

-

Mounting: The sample is mounted on the sample rod of the SQUID magnetometer.[1]

-

Measurement Sequence: The sample is moved through a set of superconducting detection coils in the presence of a controlled magnetic field and at a specific temperature.[1]

-

Data Acquisition: The SQUID detects the minute changes in the magnetic flux as the sample passes through the coils. This change is directly proportional to the magnetic moment of the sample.[1]

-

Temperature and Field Dependence: Measurements can be performed over a wide range of temperatures and magnetic fields to fully characterize the magnetic behavior of the complex.

Caption: Experimental workflow for determining magnetic properties.

Conclusion

The magnetic properties of square planar Ni(II) complexes are a direct reflection of their electronic structure. While the vast majority are diamagnetic due to the complete pairing of d-electrons in a strong ligand field, the existence of paramagnetic exceptions provides valuable insights into the subtleties of coordination chemistry, including ligand effects, steric influences, and spin-state equilibria.[1] Accurate determination of these magnetic properties through techniques like the Gouy method, Evans balance, or SQUID magnetometry is essential for the comprehensive characterization of these important compounds and for their rational design in various applications, including drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. repo.journalnx.com [repo.journalnx.com]

- 3. On the origin of paramagnetism in planar nickel(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. On the origin of paramagnetism in planar nickel(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Square planar vs tetrahedral coordination in diamagnetic complexes of nickel(II) containing two bidentate pi-radical monoanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fizika.si [fizika.si]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Methodological & Application

Application Notes & Protocols: Nickel(II) Dibutyldithiocarbamate as a Single-Source Precursor for NiS Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel sulfide (B99878) (NiS) nanoparticles are transition metal chalcogenides that have garnered significant interest due to their unique electronic, optical, and catalytic properties.[1] These properties make them promising candidates for applications in various fields, including catalysis, solar cells, and as electrode materials in batteries. In the context of drug development and biomedical applications, nanoparticles are explored for roles in drug delivery, medical imaging, and as antimicrobial agents.[2] The synthesis of NiS nanoparticles with controlled size, phase, and morphology is crucial for tailoring their properties to specific applications.

Using a single-source precursor, such as Nickel(II) dibutyldithiocarbamate ([Ni(S₂CNBu₂)₂]), offers a robust method for synthesizing NiS nanoparticles.[3] This approach provides excellent stoichiometric control and often allows for lower decomposition temperatures compared to multi-source methods.[4] The dithiocarbamate (B8719985) ligand serves as the sulfur source and can also act as a capping agent, influencing the growth and stability of the nanoparticles.[3]

These application notes provide detailed protocols for the synthesis of the this compound precursor and its subsequent thermal decomposition to produce NiS nanoparticles with varying phases.

Data Presentation: Experimental Parameters

The thermal decomposition of Nickel(II) dithiocarbamate complexes is highly dependent on experimental conditions such as temperature and atmosphere. These parameters directly influence the resulting crystalline phase and size of the NiS nanoparticles. The data below, extrapolated from studies on similar Nickel(II) dialkyldithiocarbamate precursors, summarizes these relationships.[4][3][5]

| Precursor | Synthesis Method | Temperature (°C) | Atmosphere/Solvent | Precursor Conc. (mM) | Resulting NiS Phase(s) | Avg. Particle Size (nm) |

| [Ni(S₂CN(i-Bu)₂)₂] | Solvothermal | 150 | Oleylamine (B85491) | 5 - 50 | α-NiS | ~100 |

| [Ni(S₂CN(i-Bu)₂)₂] | Solvothermal | 180 | Oleylamine | > 5 | α-NiS | ~150 |

| [Ni(S₂CN(i-Bu)₂)₂] | Solvothermal | 230 | Oleylamine | 5 | α-NiS | Not Specified |

| [Ni(S₂CN(i-Bu)₂)₂] | Solvothermal | 280 | Oleylamine | 5 | β-NiS (pure form) | Not Specified |

| [Ni(S₂CNEt₂)₂] | Thermal Decomposition | 300 | Nitrogen | Bulk | Hexagonal (α-NiS) | Not Specified |

| [Ni(S₂CNEt₂)₂] | Thermal Decomposition | 300 | Forming Gas (4% H₂) | Bulk | Millerite (β-NiS) | Not Specified |

| [Ni(S₂CNEt₂)₂] | Thermal Decomposition | 325 - 350 | Forming Gas (4% H₂) | Bulk | Godlevskite (Ni₉S₈) | Not Specified |

| [Ni(S₂CNEt₂)₂] | Thermal Decomposition | 400 - 450 | Forming Gas (4% H₂) | Bulk | Heazlewoodite (Ni₃S₂) | Not Specified |

| [Ni(S₂CN(i-Bu)₂)₂] + ((i)Bu₂NCS₂)₂ | Solvothermal | 150 - 180 | Oleylamine | 5 | α-NiS + Ni₃S₄ | Not Specified |

| [Ni(S₂CN(i-Bu)₂)₂] + ((i)Bu₂NCS₂)₂ | Solvothermal | 180 | Oleylamine | 20 | NiS₂ + α-NiS | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol describes the synthesis of the single-source precursor from a nickel salt and sodium dibutyldithiocarbamate.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium dibutyldithiocarbamate

-

Distilled water

-

Chloroform (B151607) (CHCl₃)

-

Hexanes

-

Standard laboratory glassware (beakers, flasks)

-

Sintered-glass filter

-

Rotary evaporator

Procedure:

-

Prepare an aqueous solution of Nickel(II) chloride hexahydrate.

-

Separately, prepare an aqueous solution of sodium dibutyldithiocarbamate.

-

Slowly add the sodium dibutyldithiocarbamate solution to the Nickel(II) chloride solution while stirring continuously. A green precipitate of this compound should form immediately.[4]

-

Collect the precipitate via filtration using a sintered-glass filter.[4]

-

To purify the product, dissolve the collected solid in a minimal amount of chloroform.[4]

-

Transfer the chloroform solution to a flask and add hexanes to initiate recrystallization.[4]

-

Remove the solvent using a rotary evaporator to obtain the purified, green microcrystals of [Ni(S₂CNBu₂)₂].[4]

-

Dry the final product in a desiccator before use.